2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol 2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18122573
InChI: InChI=1S/C15H17NO/c1-15(16,11-17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,11,16H2,1H3
SMILES:
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol

2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol

CAS No.:

Cat. No.: VC18122573

Molecular Formula: C15H17NO

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol -

Specification

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
IUPAC Name 2-amino-2-(4-phenylphenyl)propan-1-ol
Standard InChI InChI=1S/C15H17NO/c1-15(16,11-17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,11,16H2,1H3
Standard InChI Key CQTRJMPBLZJHAR-UHFFFAOYSA-N
Canonical SMILES CC(CO)(C1=CC=C(C=C1)C2=CC=CC=C2)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol features a propan-1-ol backbone with an amino group and a biphenyl-4-yl substituent both attached to the second carbon. This arrangement creates a sterically crowded chiral center, necessitating careful stereochemical analysis. The biphenyl moiety introduces planar rigidity, while the hydroxyl and amino groups enable hydrogen bonding and ionic interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
IUPAC Name2-amino-2-(4-phenylphenyl)propan-1-ol
Chiral Centers1 (C2)

The hydrochloride salt form (C15H18ClNO) is commonly documented, with a molecular weight of 263.76 g/mol . The (R)-enantiomer dominates in synthetic studies due to its biological relevance .

Synthesis Methodologies

Resolution of Racemates

Chiral resolution techniques, such as diastereomeric salt formation, are critical for isolating the (R)-enantiomer. CeCl3·7H2O/NaBH4 systems have been employed to reduce imines to amines while preserving stereochemistry .

Physicochemical Characterization

Spectroscopic Data

While specific NMR/HR-MS data for 2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol are unavailable, analogs like 1-amino-2-(4-chlorophenyl)propan-2-ol provide benchmarks:

  • 1H NMR: δ 7.3–7.5 (biphenyl protons), 3.0–3.1 (NH2), 1.4–1.5 ppm (CH3) .

  • 13C NMR: 70–75 ppm (C-OH), 50–55 ppm (C-NH2) .

Comparative Analysis with Related Compounds

Table 2: Structural Analog Comparison

CompoundMolecular FormulaKey Difference
2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-olC15H17NOReference compound
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-olC15H17NOBiphenyl at C3
1-amino-2-(4-chlorophenyl)propan-2-olC9H12ClNOChlorophenyl substituent

The C2 biphenyl configuration in the target compound reduces steric hindrance compared to C3 analogs, potentially enhancing receptor binding .

Challenges and Future Directions

Synthetic Optimization

Current yields for epoxide ammonolysis rarely exceed 70% . Catalyst development (e.g., CeCl3/NaBH4) could improve efficiency and enantioselectivity .

Toxicity Profiling

Aminopropanol derivatives show nephrotoxicity at high doses. Structural modifications, such as prodrug formulations, may mitigate adverse effects.

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